5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide
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Overview
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The starting material, 1-ethylpyrrolidine, is reacted with formaldehyde and a suitable amine to form the N-((1-ethylpyrrolidin-2-yl)methyl) intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
Coupling with Benzamide: Finally, the sulfonylated intermediate is coupled with 2-hydroxybenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group on the sulfonyl moiety can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((1-Ethylpyrrolidin-2-yl)methyl)urea
- N-((1-Ethylpyrrolidin-2-yl)methyl)pyrazin-2-amine
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide is unique due to the presence of both the ethylsulfonyl and hydroxybenzamide groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
91069-67-9 |
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Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide |
InChI |
InChI=1S/C16H24N2O4S/c1-3-18-9-5-6-12(18)11-17-16(20)14-10-13(7-8-15(14)19)23(21,22)4-2/h7-8,10,12,19H,3-6,9,11H2,1-2H3,(H,17,20) |
InChI Key |
DIAKCTIUAIVPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)O |
Origin of Product |
United States |
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